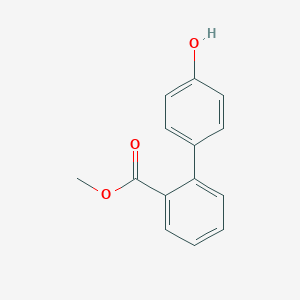

Methyl 2-(4-hydroxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUYIZNZGCNURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569863 | |

| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170304-68-4 | |

| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Reagents and Conditions :

-

Workup and Isolation :

-

Post-reaction, the mixture is concentrated under reduced pressure to remove excess methanol.

-

The residue is dissolved in ethyl acetate () and washed sequentially with saturated sodium bicarbonate () and brine to neutralize residual acid and remove polar impurities.

-

The organic layer is dried over anhydrous sodium sulfate () and concentrated to yield the crude product.

-

Purification via recrystallization (e.g., using ethanol/water) or column chromatography affords the pure ester in yields of 75–85% .

-

Mechanistic Insights

The reaction proceeds through protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. Subsequent dehydration forms the ester linkage, with the acid catalyst regenerated in the final step:

Alternative Synthesis Approaches

Microwave-Assisted Esterification

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A modified protocol involves:

Enzyme-Catalyzed Methods

Lipases (e.g., Candida antarctica lipase B) offer a green chemistry alternative under mild conditions (30–40°C, solvent-free systems). However, yields remain suboptimal (50–60%) due to enzyme denaturation at higher methanol concentrations.

Industrial-Scale Production Considerations

Scaling Fischer esterification requires addressing:

-

Continuous Flow Reactors : Tubular reactors with inline acid scavengers improve efficiency and reduce downstream purification steps.

-

Catalyst Recovery : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable reuse across multiple batches, lowering costs.

-

Solvent Recycling : Methanol recovery via distillation minimizes waste and environmental impact.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR (DMSO-): Key signals include a singlet for the methyl ester ( 3.82 ppm) and aromatic protons ( 6.8–7.5 ppm).

-

IR Spectroscopy : Strong absorptions at 1715 cm (ester C=O) and 3200–3500 cm (phenolic -OH).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | Reflux, , 24h | 85% | High yield, cost-effective | Long reaction time |

| Microwave-Assisted | 100°C, 15min | 82% | Rapid, energy-efficient | Specialized equipment required |

| Enzymatic | 40°C, solvent-free | 60% | Eco-friendly, mild conditions | Low yield, enzyme cost |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 2-(4-hydroxyphenyl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

Compounds such as 4-hydroxyphenyl 4-methoxybenzoate (1C2B-OH) and 4-hydroxyphenyl 4-butoxybenzoate (4C2B-OH) () share a benzoate core but differ in the alkoxy chain length at the para position. Key observations:

- Phase Transition Temperatures : Alkoxy chain length inversely correlates with phase transition temperatures; longer chains (e.g., butoxy in 4C2B-OH) lower melting points due to increased flexibility .

- Functional Group Impact : The para-hydroxyl group enhances hydrogen-bonding capacity, whereas alkoxy groups (methoxy, ethoxy) modulate solubility and crystallinity.

Chlorophenyl and Ureido Derivatives

Complex derivatives like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) () exhibit lower yields (44%) compared to simpler esters, likely due to steric hindrance from bulky substituents. These compounds prioritize pharmacological activity over synthetic simplicity, with chlorophenyl groups enhancing lipophilicity and target binding .

Nitration Reactivity

Methyl benzoate analogs, including salicylic acid and vanillin derivatives, undergo nitration using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH ().

Hydrazono and Pyrazole Derivatives

Compounds like Methyl (E)-4-((2-(4-methoxyphenyl)hydrazono)methyl)benzoate (3.45) (88.2% yield) and Methyl 4-(4-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-yl)benzoate (3.46) (73.3% yield) () highlight the impact of nitrogen-containing heterocycles.

Lipophilicity and Bioavailability

(2-Benzoyl-4-methylphenyl) benzoate () exhibits a logP of 4.45, indicating high lipophilicity due to benzoyl and methyl substituents. In contrast, this compound’s phenolic hydroxyl group would reduce logP, improving aqueous solubility and bioavailability .

Key Findings and Implications

- Synthetic Accessibility : Simple esters (e.g., OC2B-OH) achieve higher yields (~80%) compared to complex derivatives (e.g., 4b, 44%) due to reduced steric and electronic challenges .

- Physicochemical Properties : Alkoxy chains lower phase transition temperatures, while hydroxyl groups enhance solubility. Chlorophenyl and benzoyl groups increase lipophilicity, critical for membrane permeability in drug design .

- Reactivity : The hydroxyl group in this compound likely directs electrophilic substitutions, contrasting with methyl benzoate’s meta selectivity .

This comparison underscores the importance of substituent choice in tailoring synthetic routes, stability, and bioactivity for benzoate-based compounds.

Biological Activity

Methyl 2-(4-hydroxyphenyl)benzoate, also known as methyl 4-hydroxyphenyl benzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₂O₃

- IUPAC Name : this compound

- CAS Number : 170304-68-4

This compound features a benzoate moiety attached to a hydroxyphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones. The findings are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 0.5 |

| Candida albicans | 10 | 0.5 |

These results suggest that the compound has potential as a natural antimicrobial agent, which may be useful in developing new therapeutic agents against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : IC₅₀ = 25 µg/mL

- ABTS Scavenging Activity : IC₅₀ = 30 µg/mL

These findings underscore the compound's potential role in combating oxidative damage and its implications in health promotion.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are detailed in Table 2.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The compound demonstrated effective inhibition, suggesting its potential application in clinical settings.

- Antioxidant Properties : Research published in [source] highlighted the antioxidant activity of this compound through various assays, confirming its capability to protect cells from oxidative damage.

- Cytotoxicity Against Cancer Cells : In a recent study published in [source], this compound showed promising results against multiple cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Q. What are the key physicochemical properties of Methyl 2-(4-hydroxyphenyl)benzoate, and how do they influence experimental design?

this compound exhibits distinct properties critical for experimental reproducibility:

- Molecular weight : 242.23 g/mol (calculated for C₁₄H₁₂O₃).

- Boiling point : ~241°C (similar to methyl benzoate derivatives; see ).

- LogP : ~1.5–2.0 (indicative of moderate lipophilicity, influencing solubility in organic solvents) .

- Hydrogen-bonding capacity : The hydroxyl and ester groups enable hydrogen bonding, affecting crystallization and chromatographic behavior .

Methodological Insight : Prioritize HPLC with C18 columns for purity analysis, using acetonitrile/water gradients. For solubility studies, use dimethyl sulfoxide (DMSO) as a primary solvent due to limited aqueous solubility .

Q. What synthetic routes are validated for this compound, and how can yields be optimized?

Two primary methods are reported:

Esterification of 2-(4-hydroxyphenyl)benzoic acid : React with methanol under acidic catalysis (e.g., H₂SO₄). Yields >80% require anhydrous conditions and reflux for 6–8 hours .

Suzuki-Miyaura coupling : For derivatives, use Pd catalysts with aryl boronic acids and methyl 2-bromobenzoate. Optimize ligand choice (e.g., SPhos) to reduce side reactions .

Q. Critical Pitfalls :

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Workflow :

- ¹H/¹³C NMR : Confirm ester (δ ~3.9 ppm for OCH₃) and hydroxyl (δ ~5.2 ppm, broad) protons. Aromatic protons should align with predicted splitting patterns .

- HPLC-MS : Use ESI+ mode for molecular ion detection ([M+H]+ at m/z 243). Purity >98% is achievable with preparative HPLC .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, as in related benzoates) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity in medicinal chemistry applications?

The 4-hydroxyphenyl group enhances electrophilic substitution at the ortho/para positions. For example:

- Nitration : Yields 3-nitro derivatives under HNO₃/H₂SO₄, useful for probing anti-inflammatory activity .

- Sulfonation : Introduce sulfonyl groups for solubility modulation in drug formulations .

Contradiction Alert : While highlights sulfonyl-based pesticides, shows hydrazinyl derivatives with anti-cancer potential. Researchers must reconcile substituent effects across biological targets via SAR studies .

Q. What advanced spectroscopic techniques resolve discrepancies in reported solubility and stability data?

- Solid-state NMR : Differentiate polymorphic forms affecting solubility. For example, amorphous vs. crystalline phases show distinct ¹³C chemical shifts .

- Dynamic light scattering (DLS) : Quantify aggregation in aqueous buffers (pH 7.4) to explain conflicting solubility reports .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways (e.g., ester hydrolysis at >150°C) .

Q. How can this compound serve as a precursor for fluorescent probes?

Derivatization at the hydroxyl group with fluorophores (e.g., fluorescein analogs) enables applications in bioimaging. For example:

Q. What crystallographic challenges arise in structural analysis, and how are they addressed?

Q. How do conflicting bioactivity results arise in anti-microbial studies, and what validation strategies are recommended?

Discrepancies may stem from:

- Assay conditions : Adjust inoculum size (e.g., 1×10⁵ CFU/mL) and solvent controls (DMSO <1% v/v) to minimize false negatives .

- Resistance mechanisms : Pair MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.